Bilaid C

Übersicht

Beschreibung

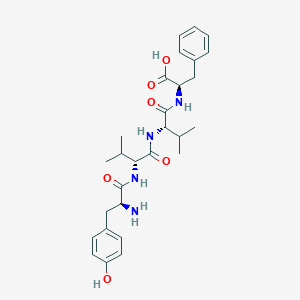

- Bilaid C ist ein Tetrapeptid, das aus dem australischen Brackwasserisolaten von Penicillium sp. MST-MF667 isoliert werden kann .

- Es ist ein potenter und selektiver μ-Opioidrezeptor (MOPr)-Agonist mit einer Bindungsaffinität (Ki) von 210 nM für den humanen MOPr .

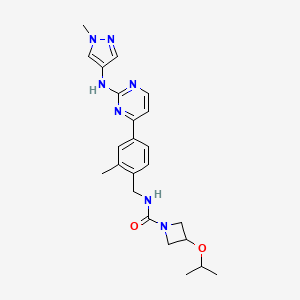

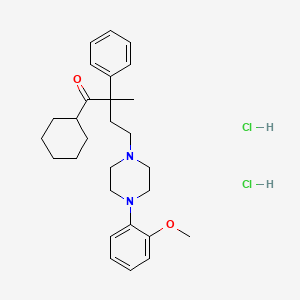

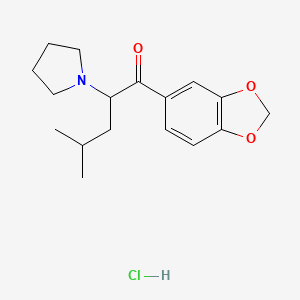

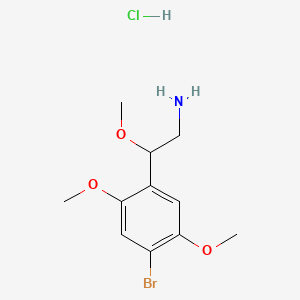

- Die chemische Struktur von this compound ist wie folgt:

- Molekülformel: C28H38N4O6

- CAS-Nummer: 2393866-13-0

- Sequenz: Tyr-{D-Val}-Val-{D-Phe}

Herstellungsmethoden

- This compound kann mit Hilfe von kundenspezifischen Peptidsynthese-Diensten synthetisiert werden.

- Industrielle Produktionsmethoden sind nicht weit verbreitet, aber die kundenspezifische Synthese bietet eine zuverlässige Methode.

Chemische Reaktionsanalyse

- This compound durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart ab.

- Wichtige Produkte, die aus diesen Reaktionen entstehen, werden nicht explizit berichtet.

Wissenschaftliche Forschungsanwendungen

- This compound hat vielfältige Anwendungen:

Chemie: Untersuchung der Peptidchemie, Rezeptor-Ligand-Interaktionen.

Biologie: Untersuchung von Signalwegen des Opioidrezeptors.

Medizin: Mögliche analgetische Eigenschaften aufgrund seiner MOPr-Agonismus.

Industrie: Begrenzte Informationen, aber weitere Forschung kann industrielle Anwendungen aufdecken.

Wirkmechanismus

- This compound übt seine Wirkungen über den μ-Opioidrezeptor (MOPr) aus.

- Es moduliert wahrscheinlich die Schmerzempfindung und andere physiologische Prozesse im Zusammenhang mit der MOPr-Aktivierung.

Wirkmechanismus

Bilaid C, also known as L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine, is a tetrapeptide that has been isolated from the Australian estuarine isolate of Penicillium sp . This compound has been found to exhibit interesting biological activities, which are discussed in detail below.

Target of Action

The primary target of this compound is the μ-Opioid Receptor (MOPr) . The MOPr is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

This compound acts as a potent and selective agonist for the MOPr This means that it binds to the MOPr and activates it, triggering a series of intracellular events

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 5266 and is soluble in methanol or DMSO . These properties could influence its bioavailability and pharmacokinetics.

Vorbereitungsmethoden

- Bilaid C can be synthesized using custom peptide synthesis services.

- Industrial production methods are not widely documented, but custom synthesis provides a reliable route.

Analyse Chemischer Reaktionen

- Bilaid C undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions depend on the specific reaction type.

- Major products formed from these reactions are not explicitly reported.

Wissenschaftliche Forschungsanwendungen

- Bilaid C has diverse applications:

Chemistry: Studying peptide chemistry, receptor-ligand interactions.

Biology: Investigating opioid receptor signaling pathways.

Medicine: Potential analgesic properties due to its MOPr agonism.

Industry: Limited information, but further research may reveal industrial applications.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Bilaid C liegt in seiner Tetrapeptidstruktur und MOPr-Selektivität.

- Ähnliche Verbindungen umfassen andere Opioidrezeptor-Liganden, aber die spezifischen Eigenschaften von this compound heben es hervor.

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPUDTSAZMRYEH-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)

![(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025772.png)